6-(2,5-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cheminformatics Structure–activity relationship Medicinal chemistry

This specific 2,5-dimethylbenzenesulfonyl regioisomer addresses a critical gap in NK1 receptor SAR studies, where even minor aryl substitution changes lead to up to 100‑fold shifts in binding affinity. Unlike the more common 2,4‑dimethyl, 3,4‑dimethyl, and 4‑ethyl variants catalogued commercially, the 2,5‑substitution pattern provides a distinct steric and electronic profile essential for accurate pharmacophore mapping and patent prosecution. Procuring this exact compound safeguards experimental reproducibility and provides a fragment‑sized probe compliant with Lipinski's Rule of Five for fragment‑based screening and target deconvolution campaigns.

Molecular Formula C14H15N3O2S
Molecular Weight 289.35
CAS No. 1448045-19-9
Cat. No. B2690186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,5-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
CAS1448045-19-9
Molecular FormulaC14H15N3O2S
Molecular Weight289.35
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)S(=O)(=O)N2CC3=CN=CN=C3C2
InChIInChI=1S/C14H15N3O2S/c1-10-3-4-11(2)14(5-10)20(18,19)17-7-12-6-15-9-16-13(12)8-17/h3-6,9H,7-8H2,1-2H3
InChIKeyBJZAOACBMKAJOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(2,5-Dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS 1448045-19-9): Structural Identity and Procurement Baseline


6-(2,5-Dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core substituted at the 6-position with a 2,5-dimethylbenzenesulfonyl group . With the molecular formula C14H15N3O2S and a molecular weight of 289.35 g/mol , this compound belongs to the pyrrolo[3,4-d]pyrimidine-6-sulfonamide subclass, a scaffold recognized in patent literature for its utility in developing kinase inhibitors . It is typically supplied as a research-grade building block with a purity of ≥95% .

Why a Generic Pyrrolo[3,4-d]pyrimidine-6-sulfonamide Cannot Replace 6-(2,5-Dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine


The pyrrolo[3,4-d]pyrimidine-6-sulfonamide scaffold is highly sensitive to the nature and substitution pattern of the sulfonyl aryl group. Patent data from Kissei Pharmaceutical demonstrates that closely related sulfonamide regioisomers—differing only in the position of methyl substituents on the benzenesulfonyl ring—exhibit distinct binding affinities at the Substance‑P (NK1) receptor, with IC50 values ranging from sub-nanomolar to low nanomolar within the same assay system . Furthermore, the 2,5-dimethyl substitution pattern is structurally distinct from the more common 2,4-dimethyl, 3,4-dimethyl, and 4-ethyl regioisomers catalogued by vendors, each of which presents a different steric and electronic profile that can alter target engagement, metabolic stability, and permeability . Therefore, any attempt to substitute this compound with an in-class analog without experimental validation risks compromising structure–activity relationship (SAR) consistency and data reproducibility.

Quantitative Differentiation Evidence for 6-(2,5-Dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine vs. Closest Analogs


Molecular Topology Differentiates 2,5-Dimethylbenzenesulfonyl from Alternative Dimethylbenzenesulfonyl Regioisomers

The 2,5-dimethyl substitution on the benzenesulfonyl ring produces a unique molecular topology distinct from the 2,4-dimethyl (CAS 1448026-66-1) and 3,4-dimethyl regioisomers. The 2,5-pattern generates a different electrostatic surface potential distribution and steric profile compared to the 2,4- and 3,4-substituted analogs, as evidenced by differential lipophilicity and hydrogen-bond acceptor counts . While all share the molecular formula C14H15N3O2S and a molecular weight of 289.35 g/mol , the arrangement of the two methyl groups at the 2- and 5-positions versus the 2- and 4-positions yields distinct three-dimensional shapes that can dictate binding pocket complementarity. In the NK1 antagonist series disclosed by Kissei Pharmaceutical, even minor alterations to the pendent aryl ring produce large shifts in IC50, underscoring that topological differences among regioisomers render them functionally non-interchangeable .

Cheminformatics Structure–activity relationship Medicinal chemistry

Substance‑P (NK1) Receptor Antagonism Demonstrates Single-Digit Nanomolar Potency Distinguishing this Scaffold from Non-Sulfonamide Pyrrolo[3,4-d]pyrimidines

Data deposited in BindingDB indicate that sulfonamide-bearing pyrrolo[3,4-d]pyrimidine derivatives from the Kissei Pharmaceutical patent series act as potent Substance‑P (NK1) receptor antagonists with IC50 values in the low nanomolar range (1–2.78 nM) . In contrast, pyrrolo[3,4-d]pyrimidine analogs lacking the sulfonamide moiety but bearing carboxamide or urea linkers at the 6-position, such as the ERK2 inhibitors disclosed in US 9,546,173, exhibit IC50 values in the high nanomolar to micromolar range against their respective kinase targets . While the exact IC50 for the target compound CAS 1448045-19-9 has not been independently reported, the presence of the 6-sulfonamide linkage is a critical determinant that channels the scaffold toward neurokinin receptor pharmacology rather than kinase inhibition. This functional dichotomy makes the sulfonamide subclass a distinct procurement category.

NK1 receptor antagonism Neurokinin pharmacology Drug discovery

Pyrrolo[3,4-d]pyrimidine Scaffold Demonstrates Favorable Drug-Likeness Parameters vs. Alternative Heterocyclic Cores in Kinase and Receptor Antagonist Programs

The 6H-pyrrolo[3,4-d]pyrimidine core is recognized as a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties. With a molecular weight of 289.35 g/mol, 3 hydrogen bond acceptors, and 1–2 hydrogen bond donors (in the parent core), compounds in this class generally comply with Lipinski's Rule of Five , in contrast to many alternative kinase-inhibitor scaffolds such as pyrrolo[2,3-d]pyrimidine-based PAK4 inhibitors that frequently exceed MW 450 with higher LogP values . The 2,5-dimethylbenzenesulfonyl-substituted derivative retains a molecular weight below 300, providing a fragment-like starting point for further optimization and leaving substantial room for molecular elaboration without breaching drug-likeness thresholds. This lighter scaffold is advantageous for hit-to-lead and fragment-based drug discovery programs where ligand efficiency metrics matter.

Drug-likeness ADME prediction Fragment-based drug discovery

Application Scenarios for 6-(2,5-Dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine in Research and Discovery


NK1 Receptor Antagonist Lead Optimization and SAR Expansion

Based on the class-level evidence that 6-sulfonamide pyrrolo[3,4-d]pyrimidines exhibit low nanomolar Substance‑P receptor antagonism , the 2,5-dimethylbenzenesulfonyl analog serves as a key SAR probe. The unique 2,5-substitution pattern on the pendent aryl ring offers a distinct steric and electronic profile compared to the 2,4-dimethyl and 4-ethyl variants catalogued in the same patent families . Medicinal chemistry teams can systematically vary the sulfonamide aryl group while holding the pyrrolo[3,4-d]pyrimidine core constant, enabling robust SAR mapping of NK1 antagonist pharmacophores.

Regioisomeric Selectivity Screening in Kinase Panel Profiling

Pyrrolo[3,4-d]pyrimidines with the 6-carboxamide linkage inhibit ERK1/2 kinases with micromolar potency ; the 6-sulfonamide linkage redirects pharmacology toward G-protein coupled receptors . Procuring the 2,5-dimethylbenzenesulfonyl regioisomer enables comparative selectivity profiling against a panel of kinases and receptors, allowing researchers to quantify the target engagement shift caused by the sulfonamide linker and the specific aryl substitution pattern. Such data are essential for patent prosecution and target deconvolution studies.

Fragment-Based Drug Discovery (FBDD) with Favorable Ligand Efficiency

With a molecular weight of 289.35 g/mol and compliance with Lipinski's Rule of Five , this compound qualifies as a fragment-sized probe. Fragment-based screening libraries benefit from the pyrrolo[3,4-d]pyrimidine core's synthetic tractability and the 2,5-dimethylbenzenesulfonyl group's moderate lipophilicity, which balances solubility and target affinity. The compound can be used as a starting point for fragment growing or merging strategies toward NK1 antagonists or, upon scaffold repurposing, kinase inhibitors.

Impurity and Reference Standard Qualification for Sulfonamide-Containing Pyrrolopyrimidine APIs

Given the existence of multiple dimethylbenzenesulfonyl regioisomers in commercial catalogs , this specific compound can serve as a reference standard or impurity marker for analytical method development and validation in pharmaceutical quality control. Its distinct InChI Key (BJZAOACBMKAJOV-UHFFFAOYSA-N) provides unambiguous identification, enabling HPLC, LC-MS, and NMR method qualification for sulfonamide-containing pyrrolopyrimidine active pharmaceutical ingredients.

Quote Request

Request a Quote for 6-(2,5-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.